molecular formula C24H20FN3O3 B2787790 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946331-65-3

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2787790
CAS No.: 946331-65-3
M. Wt: 417.44
InChI Key: BQOULHAQKZXWRN-UHFFFAOYSA-N
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Description

The compound 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (hereafter referred to as the target compound) is a 1,8-naphthyridine derivative with a fluorobenzyl substituent at the 1-position and a 2-methoxy-5-methylphenyl group on the amide nitrogen.

Key structural features include:

  • 1,8-Naphthyridine core: A bicyclic heteroaromatic system contributing to π-π stacking and hydrogen-bonding interactions.
  • 4-Fluorobenzyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • 2-Methoxy-5-methylphenyl amide group: The methoxy group improves solubility, while the methyl group may sterically influence binding interactions.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-15-5-10-21(31-2)20(12-15)27-23(29)19-13-17-4-3-11-26-22(17)28(24(19)30)14-16-6-8-18(25)9-7-16/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOULHAQKZXWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of the fluorobenzyl and methoxy-methylphenyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Case Study 1 : A study evaluated the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. One derivative showed an IC50 value of 5 µM against breast cancer cells, indicating potent anticancer activity.
  • Mechanism of Action : The compound may induce cell cycle arrest in cancer cells and inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains.

  • Case Study 2 : In vitro studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways, enhancing its efficacy against resistant strains.

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties.

  • Mechanism of Action : It may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in inflammatory responses.

Summary of Biological Activities

Activity Type Description
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
AntimicrobialEffective against certain resistant bacterial strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s analogs vary in substituents on the benzyl and amide groups, significantly altering physicochemical properties.

Compound Name Molecular Formula Molecular Weight logP Key Substituents Melting Point (°C) Reference
Target Compound (hypothetical) C24H20FN3O3 441.44 ~4.1* 4-Fluorobenzyl, 2-methoxy-5-methylphenyl N/A Estimated
1-(4-Fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide C23H18FN3O3 403.41 4.00 4-Fluorobenzyl, 2-methoxyphenyl N/A
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide C22H15Cl2N3O2 424.28 N/A 4-Chlorobenzyl, 3-chlorophenyl >300
N-[(4-Chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide C23H17ClFN3O2 421.86 4.00 4-Fluorobenzyl, 4-chlorobenzyl N/A

*Estimated based on structural similarity to .

Key Observations:
  • Fluorine vs. Chlorine : Replacement of chlorine (e.g., in ) with fluorine () reduces molecular weight and slightly decreases logP due to fluorine’s electronegativity.

Spectroscopic and Analytical Data

NMR and IR Trends:
  • Aromatic Protons : Signals in the δ 7.15–9.19 ppm range (DMSO-d6) are consistent across analogs .
  • Carbonyl Stretching : IR peaks at ~1650–1686 cm⁻¹ confirm the presence of amide (C=O) and keto (C=O) groups .
  • Halogen Signals : C–Cl vibrations at ~737–780 cm⁻¹ in chlorinated analogs .

Biological Activity

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the class of 1,8-naphthyridine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C20H24FN3O2\text{C}_{20}\text{H}_{24}\text{F}\text{N}_{3}\text{O}_{2}

Antimicrobial Activity

Research indicates that derivatives of 1,8-naphthyridine exhibit notable antimicrobial properties. A study demonstrated that certain naphthyridine derivatives enhanced the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a potential synergistic effect . Specifically, compounds similar to the target compound showed improved efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa.

Anticancer Properties

Several studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives. For instance, a compound with structural similarities exhibited significant cytotoxicity against various cancer cell lines including breast (MCF-7) and colorectal (HCT-116) cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of naphthyridine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This activity suggests potential applications in treating inflammatory diseases.

The biological activity of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may act as a ligand for various receptors involved in pain and inflammation.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes related to cancer progression and inflammation.
  • DNA Interaction : Some studies suggest that naphthyridine derivatives can stabilize DNA structures, impacting cellular replication and repair mechanisms.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various naphthyridine derivatives, researchers found that one derivative exhibited an ED50 value significantly lower than standard antibiotics against P. aeruginosa, indicating its potential as a novel antimicrobial agent .

CompoundED50 (mg/kg)Activity Compared to Standard
Naphthyridine Derivative21.275.2 - 6.1 times more active than ciprofloxacin

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of naphthyridine derivatives revealed that specific modifications led to enhanced cytotoxicity against breast cancer cells. The study utilized the sulforhodamine B assay to quantify growth inhibition across multiple cell lines .

Cell LineIC50 (µM)Comparison with Control
MCF-715Significant inhibition
HCT-11612Significant inhibition

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